Cresol Red sodium salt
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Overview
Description
Cresol Red sodium salt is a synthetic compound widely used as a pH indicator in various scientific applications. It is known for its color-changing properties, transitioning from red to yellow in acidic solutions and from yellow to red in basic solutions. The molecular formula of this compound is C21H17NaO5S, and it has a molecular weight of 404.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresol Red sodium salt is synthesized through a series of chemical reactions involving the sulfonation of o-cresol followed by the condensation with phthalic anhydride. The reaction typically involves heating o-cresol with sulfuric acid to introduce the sulfonic acid group, followed by the reaction with phthalic anhydride to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the solid form .
Chemical Reactions Analysis
Types of Reactions
Cresol Red sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its color properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Scientific Research Applications
Cresol Red sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in molecular biology reactions, such as polymerase chain reaction (PCR), where it serves as a loading dye without inhibiting Taq polymerase
Medicine: Utilized in diagnostic assays and as a staining reagent in histology and hematology
Industry: Applied in the manufacturing of various chemical products and as a component in diagnostic reagent systems
Mechanism of Action
Cresol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound’s molecular structure allows it to exist in different ionic forms depending on the pH of the solution. At low pH, the compound is protonated, resulting in a red color, while at high pH, it is deprotonated, leading to a yellow color .
Comparison with Similar Compounds
Similar Compounds
Bromophenol Blue: Another pH indicator with similar color-changing properties but different pH transition ranges.
Phenol Red: A pH indicator used in cell culture media with a different color transition range.
Thymol Blue: A pH indicator with multiple transition ranges, used in various analytical applications
Uniqueness
Cresol Red sodium salt is unique due to its specific pH transition range and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other indicators may interfere with enzymatic reactions .
Properties
Molecular Formula |
C21H17NaO5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
GBXGEGUVARLBPB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
Origin of Product |
United States |
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